Paeonol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Paeonol tiene una amplia gama de aplicaciones de investigación científica:

Química: El this compound se utiliza como material de partida para la síntesis de varios compuestos orgánicos.

Biología: Se ha estudiado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: El this compound exhibe propiedades antiinflamatorias, antitumorales y neuroprotectoras, convirtiéndolo en un posible agente terapéutico para afecciones como la enfermedad de Alzheimer y las enfermedades cardiovasculares

Mecanismo De Acción

El Paeonol ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: El this compound inhibe la producción de citoquinas proinflamatorias y mediadores como la histamina y el factor de necrosis tumoral alfa (TNF-α).

Neuroprotector: El this compound reduce el estrés oxidativo y la inflamación en el cerebro, protegiendo contra las enfermedades neurodegenerativas.

Análisis Bioquímico

Biochemical Properties

Paeonol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression . Additionally, this compound interacts with mitogen-activated protein kinases (MAPKs) and extracellular regulated protein kinases (ERK), influencing inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and cellular stress responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as gastric cancer cells, by promoting apoptosis . This compound also influences cell signaling pathways, including the MAPK/ERK/p38 pathway, which plays a crucial role in cellular responses to stress and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation . These cellular effects underscore the compound’s potential in therapeutic applications for cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits HDAC3, leading to changes in gene expression by altering the acetylation status of histones . This inhibition results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, this compound modulates the activity of MAPKs and ERK, which are involved in the regulation of cellular responses to external stimuli . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is rapidly absorbed and metabolized, with its effects observed within minutes of administration . Its pharmacokinetic properties indicate a rapid clearance from the body, which may limit its long-term efficacy . Despite this, this compound has shown sustained anti-inflammatory and antioxidant effects in vitro and in vivo, suggesting its potential for short-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on inflammation and oxidative stress . At lower doses, this compound effectively reduces inflammatory markers and oxidative damage. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and glucose regulation. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and acetyl-CoA carboxylase . Additionally, this compound influences glucose uptake and insulin sensitivity, making it a potential candidate for managing metabolic disorders . These metabolic effects are mediated through interactions with key signaling molecules and transcription factors.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to major organs, including the liver, kidneys, and heart . This compound can cross the blood-brain barrier, although its concentration in the brain decreases rapidly after administration . The compound is primarily excreted through the urine, with minimal accumulation in tissues . These pharmacokinetic properties are crucial for understanding its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to influence the nucleocytoplasmic transportation of high mobility group box 1 (HMGB1) by regulating the activity of HDAC3 . This regulation affects the localization and secretion of HMGB1, a key mediator of inflammation. Additionally, this compound’s interactions with other cellular components, such as mitochondria and the endoplasmic reticulum, contribute to its diverse biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Paeonol puede sintetizarse a través de varios métodos. Una ruta sintética común implica la reacción de 2-hidroxi-4-metoxibenzaldehído con anhídrido acético en presencia de un catalizador como el ácido sulfúrico . La reacción típicamente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización.

Métodos de Producción Industrial

En entornos industriales, el this compound a menudo se extrae de fuentes naturales como la corteza de la raíz de Paeonia suffruticosa . El proceso de extracción implica extracción con disolventes seguida de pasos de purificación como la cromatografía para aislar el this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Paeonol experimenta varias reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar quinonas correspondientes bajo condiciones específicas.

Reducción: La reducción del this compound puede producir derivados de hidroxiacetofenona.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para la reducción del this compound.

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como bromo o ácido nítrico.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados de hidroxiacetofenona y compuestos aromáticos sustituidos .

Comparación Con Compuestos Similares

El Paeonol es similar a otros compuestos fenólicos como:

Hidroxiacetofenona: Comparte similitudes estructurales pero carece del grupo metoxilo presente en el this compound.

Vainillina: Contiene un grupo metoxilo pero difiere en la posición del grupo hidroxilo en el anillo aromático.

Eugenol: Similar en estructura pero contiene un grupo alilo en lugar de un grupo acetilo.

El this compound es único debido a su combinación específica de grupos hidroxilo y metoxilo, lo que contribuye a sus distintas actividades biológicas y reactividad química .

Propiedades

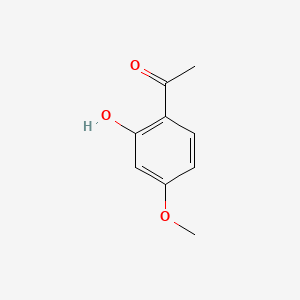

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPJVPSNHJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | paeonol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Paeonol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022059 | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000683 [mmHg] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-41-0 | |

| Record name | Paeonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAEONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAEONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does paeonol exert its anti-inflammatory effects?

A1: this compound has been shown to attenuate inflammation through multiple pathways. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [, , , ] These cytokines play crucial roles in the inflammatory cascade, and their suppression contributes to the anti-inflammatory effects of this compound. Additionally, this compound can activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). []

Q2: What is the role of this compound in regulating cholesterol metabolism?

A2: this compound demonstrates beneficial effects on cholesterol metabolism by promoting cholesterol efflux from macrophages, a key process in preventing atherosclerosis. [] It achieves this by upregulating the expression of ATP-binding membrane cassette transporter A1 (ABCA1), a protein responsible for transporting cholesterol out of cells. [, ] this compound also downregulates the cluster of differentiation 36 (CD36), a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, further contributing to its anti-atherosclerotic potential. []

Q3: How does this compound impact cancer cells?

A3: this compound has shown promising anti-cancer effects across various cancer cell lines. It inhibits cell proliferation, induces apoptosis, and suppresses metastasis. [, , , , ] These effects are mediated through modulation of various signaling pathways, including the Wnt/β-catenin pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and signal transducer and activator of transcription 3 (STAT3) pathway. [, , , , ]

Q4: Can you elaborate on the role of this compound in neuroprotection?

A4: this compound displays neuroprotective effects in various models of neuronal injury. It protects neurons from oxidative stress and inflammation, key factors contributing to neurodegeneration. [, , ] this compound achieves this by scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokine production, and modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. [, , ] These actions contribute to its potential as a therapeutic agent for neurodegenerative diseases.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its structure is confirmed by 1H NMR, HRMS, and MS analyses. [] The presence of specific functional groups, such as phenolic hydroxyl and carbonyl groups, are evident from its infrared (IR) spectrum. []

Q7: What is known about the absorption and metabolism of this compound?

A7: Studies show that this compound is absorbed following oral administration, but its bioavailability can be limited. [] Research using in situ single-pass intestinal perfusion and Caco-2 cell monolayer models indicates that this compound is passively transported and absorbed, and it is a substrate of P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), and breast cancer resistance protein (BCRP) efflux transporters. [] This suggests that efflux transporters might play a role in limiting its oral bioavailability. This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A. []

Q8: Has the efficacy of this compound been demonstrated in preclinical models?

A8: Yes, this compound has shown promising efficacy in various in vitro and in vivo models. For instance, this compound reduced atherosclerotic lesions in apolipoprotein E-deficient (apoE−/−) mice. [, ] It also attenuated ulcerative lesions in a rat model of indomethacin-induced gastric ulcer. [] Moreover, this compound protected against myocardial ischemia/reperfusion-induced injury in rats, improving cardiac function and reducing infarct size. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.